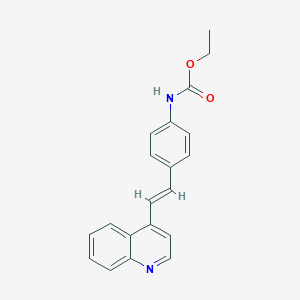
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as BHIM, is a synthetic indole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has also been shown to interact with the serotonin receptor 5-HT7, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in inflammation. 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity, making it suitable for studying various cellular processes. However, there are also limitations to using 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several potential future directions for research on 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone. One area of research could focus on further elucidating its mechanism of action and cellular targets. Another area of research could focus on optimizing its synthesis and improving its pharmacokinetic properties for use in animal models. 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone could also be studied for its potential use in combination therapies for cancer treatment or for its potential use as a diagnostic tool for Alzheimer's disease. Overall, 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has significant potential for further scientific research and development.
Méthodes De Synthèse
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. One of the most commonly used methods for synthesizing 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone is through the condensation of 6-bromo-1H-indole-3-carbaldehyde with 2-methyl-1-phenyl-1,3-propanediol in the presence of a Lewis acid catalyst. The synthesis of 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been studied for its potential use as a fluorescent probe for detecting amyloid beta aggregates, which are associated with Alzheimer's disease. 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Nom du produit |
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone |
|---|---|
Formule moléculaire |
C17H14BrNO2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
1-(6-bromo-5-hydroxy-2-methyl-1-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H14BrNO2/c1-10-17(11(2)20)13-8-16(21)14(18)9-15(13)19(10)12-6-4-3-5-7-12/h3-9,21H,1-2H3 |
Clé InChI |
BKDRBYOQHXFQME-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)


![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
